

HLA-A*33:01 and its association with drug-induced liver injury

Author: BenchChem Technical Support Team. **Date:** December 2025

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HLA-A*33:01 and Drug-Induced Liver Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development and clinical practice.^{[1][2][3]} A growing body of evidence has implicated genetic factors, particularly human leukocyte antigen (HLA) alleles, in the susceptibility to DILI from specific medications.^{[4][5]} This technical guide provides an in-depth overview of the association between the HLA-A*33:01 allele and DILI, summarizing the key evidence, outlining experimental methodologies, and exploring the potential underlying mechanisms. This information is critical for researchers in pharmacogenomics, drug safety, and immunology, as well as for professionals involved in the development of safer medicines.

Association of HLA-A*33:01 with Drug-Induced Liver Injury

A landmark genome-wide association study (GWAS) identified a significant association between the HLA-A*33:01 allele and an increased risk of DILI.^{[6][7]} This association was observed in a cohort of individuals of European descent and has been a focal point for subsequent research into the immunopathogenesis of DILI.

Drugs Implicated

The association between HLA-A*33:01 and DILI is not universal across all drugs but has been strongly linked to specific medications:

- Terbinafine: An antifungal agent, shows the most robust association with HLA-A*33:01-mediated DILI.[\[1\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Fenofibrate: A lipid-lowering agent, has also been associated with an increased risk of DILI in carriers of HLA-A*33:01.[\[6\]](#)[\[7\]](#)
- Ticlopidine: An antiplatelet agent, is another drug linked to DILI in individuals with this allele.[\[6\]](#)[\[7\]](#)
- Sertraline: An antidepressant, has also been implicated in HLA-A*33:01-associated DILI.[\[11\]](#)[\[12\]](#)

Phenotype of Liver Injury

The liver injury pattern associated with HLA-A*33:01 is predominantly cholestatic or mixed (cholestatic and hepatocellular).[\[6\]](#)[\[7\]](#)[\[13\]](#) This is a crucial observation as it suggests a specific type of immune-mediated liver damage. The association is not as significant for purely hepatocellular DILI.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal GWAS study associating HLA-A*33:01 with DILI.

General DILI Association with HLA-A33:01

A genome-wide association study of 862 individuals with DILI and 10,588 population-matched controls of European ancestry identified a significant association between DILI and the HLA-A33:01 allele (proxied by the SNP rs114577328).[\[6\]](#)[\[7\]](#)[\[12\]](#)

Odds Ratio (OR): 2.7[\[6\]](#)[\[7\]](#)[\[12\]](#)

95% Confidence Interval (CI): 1.9–3.8[\[6\]](#)[\[7\]](#)[\[12\]](#)

P-value: 2.4×10^{-8} [\[6\]](#)[\[7\]](#)[\[12\]](#)

Drug-Specific Associations with HLA-A33:01-Induced DILI

The overall association with HLA-A33:01 was largely driven by strong effects from specific drugs. The primary GWAS publication highlighted terbinafine, fenofibrate, and ticlopidine as having large effects.[\[6\]](#)[\[7\]](#)[\[12\]](#) Subsequent validation confirmed the association for terbinafine and sertraline.[\[12\]](#)[\[14\]](#)

Terbinafine: Strong association.

Fenofibrate: Associated with DILI.

Ticlopidine: Associated with DILI.

Sertraline: Validated association.[\[12\]](#)[\[14\]](#)

Phenotype-Specific Association with HLA-A33:01

Further analysis of the DILI phenotype revealed that the association with HLA-A33:01 was significant for specific types of liver injury.[\[6\]](#)[\[7\]](#)[\[12\]](#)

Cholestatic and Mixed DILI: The association with HLA-A33:01 *reached genome-wide significance*.[\[6\]](#)[\[7\]](#)[\[12\]](#)

Hepatocellular DILI: The association with HLA-A33:01 was not significant.[\[6\]](#)[\[7\]](#)[\[12\]](#)

Experimental Protocols

The identification and characterization of the link between HLA-A*33:01 and DILI have relied on several key experimental methodologies.

Genome-Wide Association Study (GWAS)

The primary evidence for this association comes from a large-scale GWAS.[\[6\]](#)[\[7\]](#)[\[12\]](#)

- **Study Population:** The discovery cohort consisted of 862 individuals of European ancestry with DILI caused by various drugs (excluding flucloxacillin and amoxicillin-clavulanate) and 10,588 population-matched controls.[\[6\]](#)[\[7\]](#) A subsequent validation cohort included 283 European patients with DILI.[\[6\]](#)[\[12\]](#)
- **Genotyping and Imputation:** DNA samples were analyzed for single nucleotide polymorphisms (SNPs) using genotyping arrays. The HLA allele HLA-A*33:01 was imputed with high accuracy using the proxy SNP rs114577328 ($r^2=0.98$).[\[11\]](#)
- **Statistical Analysis:** A case-control association analysis was performed to identify genetic variants significantly more frequent in DILI cases compared to controls. The significance threshold was set at a genome-wide level ($P < 5 \times 10^{-8}$).

HLA Typing

High-resolution HLA genotyping is crucial for confirming the association and for potential clinical screening.

- **Methodology:** While imputation from SNP data is used in large-scale studies, direct HLA typing using sequence-based typing (SBT) is the gold standard for confirming the presence of the HLA-A*33:01 allele.[\[15\]](#) This involves PCR amplification of HLA genes followed by DNA sequencing.

Molecular Docking

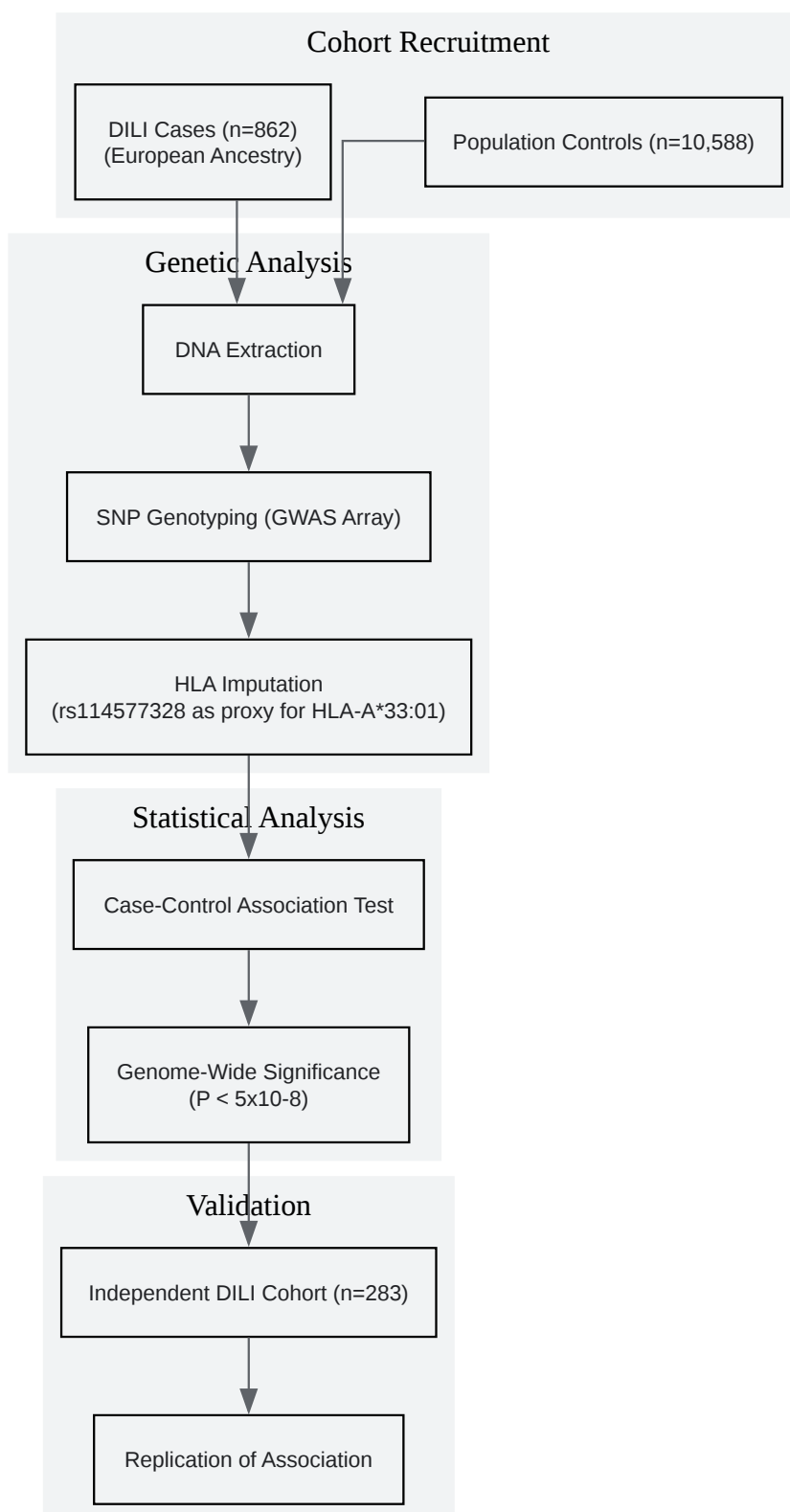
To investigate the potential mechanism of interaction, computational methods like molecular docking have been employed.

- **Protocol:**

- Homology Modeling: Three-dimensional protein structures of the HLA-A*33:01 molecule are generated using homology modeling based on existing crystal structures of other HLA-A alleles.
- Peptide Modeling: A generic peptide is modeled into the antigen-binding cleft of the HLA-A*33:01 structure.
- Ligand Preparation: The 3D structure of the drug molecule (e.g., terbinafine) is prepared for docking.
- Docking Simulation: Software such as AutoDock Vina is used to predict the binding pose and affinity of the drug within the peptide-binding groove of the HLA-A*33:01 molecule.[\[16\]](#)

Visualization of Workflows and Pathways

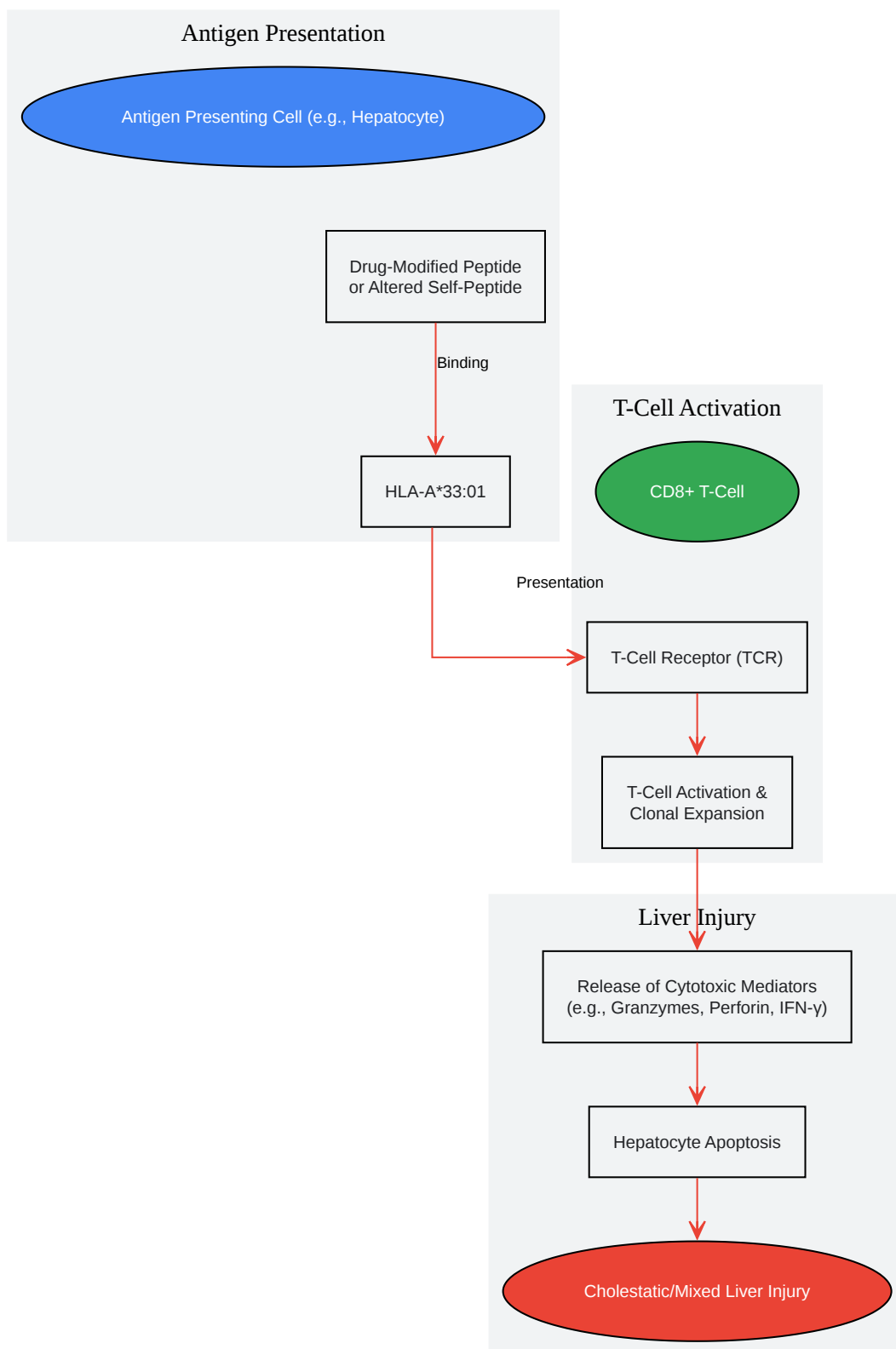
Experimental Workflow for Identifying HLA-A*33:01 Association with DILI



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Caption: GWAS workflow for identifying the HLA-A*33:01 and DILI association.

Proposed Immunological Signaling Pathway for HLA-A*33:01-Mediated DILI



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- To cite this document: BenchChem. [HLA-A*33:01 and its association with drug-induced liver injury]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574988#hla-a-33-01-and-its-association-with-drug-induced-liver-injury]

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